3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid is a heterobifunctional polyethylene glycol (PEG) derivative. It contains a maleimide group, which is reactive towards thiol groups, and a carboxylic acid group, which can be used for further conjugation. This compound is widely used in bioconjugation, drug delivery, and other biomedical applications due to its ability to form stable thioether bonds with thiol-containing molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a maleimide derivative under controlled conditions.
Functionalization: The PEGylated product is then functionalized with an amine group (NH2) through a series of chemical reactions.
Carboxylation: Finally, the functionalized PEG is reacted with a carboxylic acid derivative to introduce the carboxyl group (COOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with maleimide derivatives in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid undergoes several types of chemical reactions, including:
Addition Reactions: The maleimide group reacts with thiol groups through a Michael addition reaction to form stable thioether bonds.
Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione, which react with the maleimide group under mild conditions (pH 6.5-7.5).
Amine Reagents: Amine-containing molecules such as lysine can react with the carboxylic acid group in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include:
Thioether Conjugates: Formed by the reaction of the maleimide group with thiols.
Amide Conjugates: Formed by the reaction of the carboxylic acid group with amines.
Scientific Research Applications
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid has a wide range of applications in scientific research:
Bioconjugation: It is used to conjugate proteins, peptides, and other biomolecules, enhancing their stability and solubility.
Drug Delivery: The compound is used to modify drug molecules, improving their pharmacokinetics and reducing immunogenicity.
Biomedical Imaging: It is used in the development of imaging agents for techniques such as MRI and fluorescence imaging.
Surface Modification: The compound is used to modify surfaces of medical devices and implants to improve biocompatibility.
Mechanism of Action
The mechanism of action of 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid involves the formation of stable thioether bonds with thiol-containing molecules. The maleimide group acts as a Michael acceptor, reacting with thiol groups through a Michael addition reaction. This results in the formation of a stable thioether linkage, which is resistant to hydrolysis and other degradation processes.
Comparison with Similar Compounds
Similar Compounds
Maleimide-PEG-NH2: Similar to 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid but lacks the carboxylic acid group.
Maleimide-PEG-COOH: Contains a carboxylic acid group but lacks the amine group.
Uniqueness
This compound is unique due to its heterobifunctional nature, containing both a maleimide group and a carboxylic acid group. This allows for versatile conjugation strategies, making it suitable for a wide range of applications in bioconjugation, drug delivery, and surface modification.
Properties
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c15-9(13-5-8-20-7-4-12(18)19)3-6-14-10(16)1-2-11(14)17/h1-2H,3-8H2,(H,13,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVNSDNOWROJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.